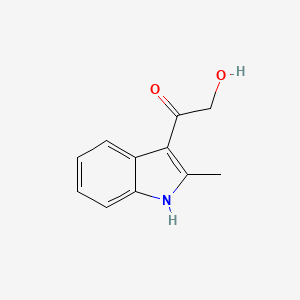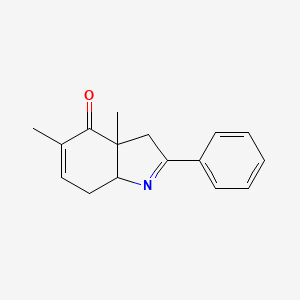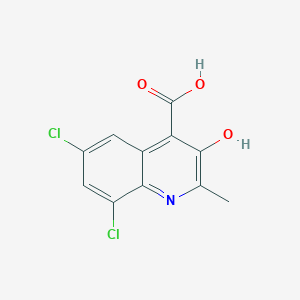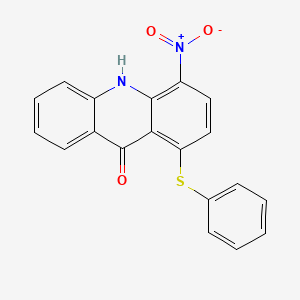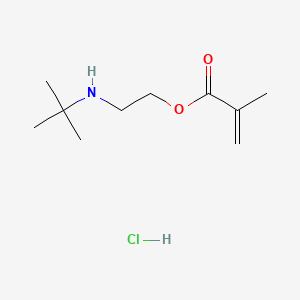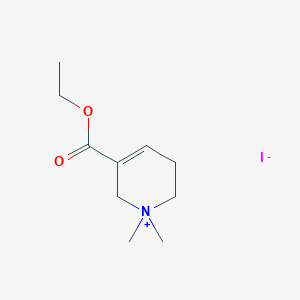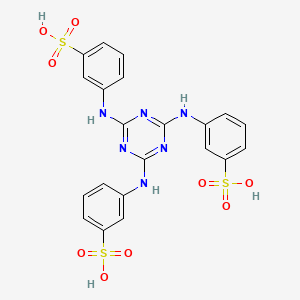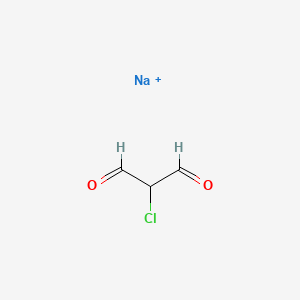
Sodium;2-chloropropanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-chloropropanedial is a chemical compound with the molecular formula C3H4ClNaO2 It is a sodium salt derivative of 2-chloropropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-chloropropanedial typically involves the reaction of 2-chloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5ClO2+NaOH→C3H4ClNaO2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of 2-chloropropanoic acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the careful control of temperature, concentration, and reaction time to optimize yield and purity. The final product is typically crystallized and dried to obtain a pure compound suitable for various applications.
化学反応の分析
Types of Reactions
Sodium;2-chloropropanedial undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of various reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or aldehydes.
Reduction: Reduced forms of the compound, such as alcohols or alkanes, are typically formed.
科学的研究の応用
Sodium;2-chloropropanedial has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of sodium;2-chloropropanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-Chloropropanoic Acid: The parent compound from which sodium;2-chloropropanedial is derived.
Sodium Propanoate: A similar sodium salt but without the chlorine atom.
Sodium Acetate: Another sodium salt with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C3H3ClNaO2+ |
|---|---|
分子量 |
129.50 g/mol |
IUPAC名 |
sodium;2-chloropropanedial |
InChI |
InChI=1S/C3H3ClO2.Na/c4-3(1-5)2-6;/h1-3H;/q;+1 |
InChIキー |
ZKAQZHFHWZTXHI-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(C=O)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


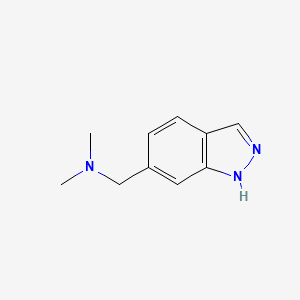
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

